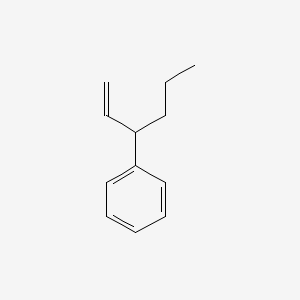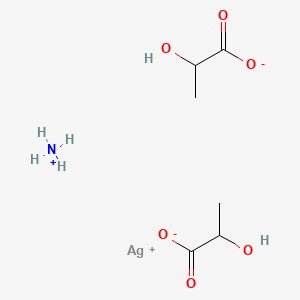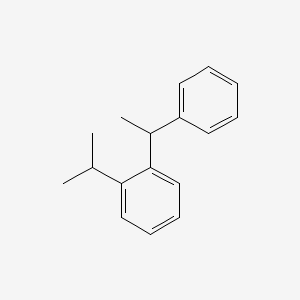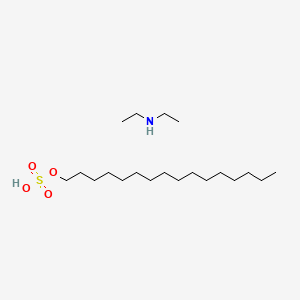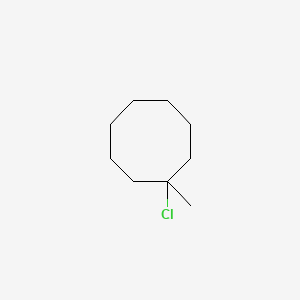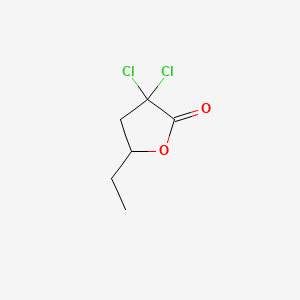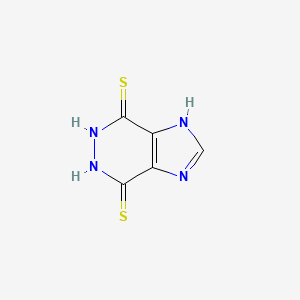![molecular formula C30H63N B12657238 N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
N-[(3S)-3-tert-butyloctyl]octadecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amines, C12-14-tert-alkyl, stearates are chemical compounds characterized by a tertiary amine group attached to a C12-14 carbon chain, forming a salt structure with stearic acid . These compounds are known for their excellent surface activity, emulsification, wetting, and dispersion properties . They are widely used in personal care products, household cleaners, and industrial cleaners .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amines, C12-14-tert-alkyl, stearates typically involves the reaction of C12-14 tertiary amines with stearic acid. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Acid catalysts may be used to facilitate the reaction.
Solvents: Organic solvents are often employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In industrial settings, the production of Amines, C12-14-tert-alkyl, stearates is carried out in large reactors where the reactants are mixed under controlled conditions. The process involves:
Mixing: The C12-14 tertiary amines and stearic acid are mixed in the reactor.
Heating: The mixture is heated to the desired temperature.
Catalysis: Catalysts are added to accelerate the reaction.
Separation: The product is separated from the reaction mixture and purified.
Chemical Reactions Analysis
Types of Reactions
Amines, C12-14-tert-alkyl, stearates undergo various chemical reactions, including:
Oxidation: The tertiary amine group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tertiary amine group to secondary or primary amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Amines, C12-14-tert-alkyl, stearates have diverse applications in scientific research:
Chemistry: Used as surfactants and emulsifiers in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as stabilizers in biological assays.
Medicine: Utilized in drug formulations and as excipients in pharmaceutical products.
Mechanism of Action
The mechanism of action of Amines, C12-14-tert-alkyl, stearates involves their interaction with various molecular targets:
Surface Activity: The compound’s ability to reduce surface tension makes it an effective emulsifier and surfactant.
Emulsification: The tertiary amine group interacts with both hydrophilic and hydrophobic molecules, stabilizing emulsions.
Wetting and Dispersion: The compound enhances the wetting and dispersion of particles in solutions, improving the effectiveness of cleaning and personal care products.
Comparison with Similar Compounds
Similar Compounds
Amines, C12-14-tert-alkyl: These compounds share the same carbon chain length but lack the stearate group.
Stearates: Compounds containing the stearate group but with different amine groups.
Uniqueness
Amines, C12-14-tert-alkyl, stearates are unique due to their combination of a tertiary amine group and a stearate group, providing excellent surface activity, emulsification, wetting, and dispersion properties . This makes them highly effective in a wide range of applications, from personal care products to industrial cleaners.
Properties
Molecular Formula |
C30H63N |
|---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
N-[(3S)-3-tert-butyloctyl]octadecan-1-amine |
InChI |
InChI=1S/C30H63N/c1-6-8-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27-31-28-26-29(30(3,4)5)25-23-9-7-2/h29,31H,6-28H2,1-5H3/t29-/m0/s1 |
InChI Key |
CWRDNSYEVNETGJ-LJAQVGFWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNCC[C@H](CCCCC)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCC(CCCCC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



